molecular formula C31H21N8Na3O9S2 B1618769 DIRECT BROWN 79 CAS No. 6483-77-8

DIRECT BROWN 79

Cat. No.: B1618769
CAS No.: 6483-77-8
M. Wt: 782.6 g/mol
InChI Key: GSZCBUINRPTBEY-UHFFFAOYSA-K
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Description

DIRECT BROWN 79 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen. The compound is known for its ability to produce a brown color with good fastness properties, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIRECT BROWN 79 involves multiple steps, starting with the nitration of 4-aminophenylbenzene to form a dinitro compound. This is followed by reduction to obtain the corresponding diamine. The diamine is then diazotized and coupled with 2-hydroxybenzoic acid to form the azo dye. The final product is obtained by coupling with 4-aminobenzene-1,3-disulfonic acid and benzene-1,3-diamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is usually produced in powder form and is soluble in water, making it easy to apply in various dyeing processes .

Chemical Reactions Analysis

Types of Reactions

DIRECT BROWN 79 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azo compounds, amines, and other aromatic derivatives .

Scientific Research Applications

DIRECT BROWN 79 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DIRECT BROWN 79 involves its interaction with the fibers or substrates it is applied to. The dye molecules form hydrogen bonds and van der Waals forces with the cellulose fibers, leading to strong adherence and good fastness properties. The azo groups in the dye are responsible for its color, and the sulfonic acid groups enhance its solubility in water .

Comparison with Similar Compounds

Similar Compounds

  • C.I. Direct Brown 2
  • C.I. Direct Blue 218
  • C.I. Direct Red 83
  • C.I. Direct Brown 95

Uniqueness

DIRECT BROWN 79 is unique due to its specific molecular structure, which provides excellent dyeing properties and fastness. Unlike some other direct dyes, it forms stable metal complexes, particularly with copper, enhancing its lightfastness and overall durability .

Properties

CAS No.

6483-77-8

Molecular Formula

C31H21N8Na3O9S2

Molecular Weight

782.6 g/mol

IUPAC Name

trisodium;5-[[4-[4-[[2,4-diamino-5-[(2,4-disulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C31H24N8O9S2.3Na/c32-24-15-25(33)28(39-37-26-11-10-22(49(43,44)45)14-30(26)50(46,47)48)16-27(24)38-35-20-7-3-18(4-8-20)17-1-5-19(6-2-17)34-36-21-9-12-29(40)23(13-21)31(41)42;;;/h1-16,40H,32-33H2,(H,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3

InChI Key

GSZCBUINRPTBEY-UHFFFAOYSA-K

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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